5-[2-chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide
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Overview
Description
5-[2-chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of multiple functional groups, including chloro, nitro, trifluoromethyl, phenoxy, and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide typically involves multiple steps, including nitration, chlorination, and sulfonylation reactions. The process begins with the nitration of a suitable aromatic precursor, followed by chlorination to introduce the chloro group. The trifluoromethyl group is then added through a separate reaction, and the phenoxy group is introduced via a nucleophilic substitution reaction. Finally, the methylsulfonyl and nitro groups are added through sulfonylation and nitration reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[2-chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include amine derivatives, nitroso compounds, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[2-chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-[2-chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, the nitro and chloro groups may interact with cellular proteins, affecting their function and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Fomesafen: 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide, used as a herbicide.
Acifluorfen: 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid, used as a herbicide.
Uniqueness
The uniqueness of 5-[2-chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[2-chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O8S/c1-31(28,29)20-14(23)9-6-8(2-3-11(9)21(24)25)30-13-10(16)4-7(15(17,18)19)5-12(13)22(26)27/h2-6H,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUIAAYBEYBWRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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